Product packaging for Spirastrellolide C(Cat. No.:)

Spirastrellolide C

Cat. No.: B1264118
M. Wt: 997.2 g/mol
InChI Key: INBHXYTYHXXFFH-LWNGTLRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirastrellolide C is a marine macrolide natural product belonging to the spirastrellolide family, isolated from the Caribbean marine sponge Spirastrella coccinea . Like its structural analogues, Spirastrellolide A and B, it is hypothesized to possess potent anti-mitotic and cytotoxic activities, making it a compelling tool for investigating novel cancer therapeutics and cellular signaling pathways . The spirastrellolides are architecturally complex polyketides featuring a 38-membered macrolide backbone, a tetrahydropyran, and characteristic spiro-bispyran substructures . The primary research value of Spirastrellolide A, and by extension this family of compounds, is its potent and selective inhibition of protein phosphatase 2A (PP2A) . PP2A is a crucial enzyme involved in the regulation of the cell cycle, and irregularities in protein phosphorylation are known to contribute to diseases such as cancer . Spirastrellolide A methyl ester has been shown to exhibit potent activity in cell-based antimitotic assays, with an IC50 value of 1 nM for PP2A inhibition . This potent inhibitory activity suggests that this compound serves as a valuable chemical probe for studying PP2A-mediated cellular processes and for exploring new pathways in anticancer drug discovery. This product is provided for research applications. It is strictly labeled For Research Use Only (RUO) . Not for use in diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H84O18 B1264118 Spirastrellolide C

Properties

Molecular Formula

C52H84O18

Molecular Weight

997.2 g/mol

IUPAC Name

(2R,4Z,7E)-2-hydroxy-9-[(1R,3S,4S,8R,12S,13S,14S,16S,18R,19S,22S,25S,26R,27S,28S,29S,32R,34S,36R,39S)-13,14,16,27,28-pentahydroxy-25,34-dimethoxy-19,29,39-trimethyl-6-oxo-2,5,40,41,42,43,44-heptaoxaheptacyclo[34.3.1.11,4.18,12.118,22.122,26.132,36]pentatetracontan-3-yl]nona-4,7-dienoic acid

InChI

InChI=1S/C52H84O18/c1-30-18-21-50-23-20-41(63-5)48(69-50)47(59)45(57)31(2)16-17-35-26-36(62-4)28-51(66-35)22-19-32(3)52(70-51)29-43(39(68-52)14-10-8-6-7-9-13-37(54)49(60)61)65-44(56)27-34-12-11-15-40(64-34)46(58)38(55)24-33(53)25-42(30)67-50/h7-10,30-43,45-48,53-55,57-59H,6,11-29H2,1-5H3,(H,60,61)/b9-7-,10-8+/t30-,31-,32-,33-,34+,35+,36-,37+,38-,39-,40-,41-,42+,43-,45-,46-,47-,48-,50-,51+,52+/m0/s1

InChI Key

INBHXYTYHXXFFH-LWNGTLRJSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2C[C@@H](C[C@@]3(O2)CC[C@@H]([C@]4(O3)C[C@@H]([C@@H](O4)C/C=C/C/C=C\C[C@H](C(=O)O)O)OC(=O)C[C@H]5CCC[C@H](O5)[C@H]([C@H](C[C@@H](C[C@@H]6[C@H](CC[C@@]7(O6)CC[C@@H]([C@H](O7)[C@H]([C@H]1O)O)OC)C)O)O)O)C)OC

Canonical SMILES

CC1CCC2CC(CC3(O2)CCC(C4(O3)CC(C(O4)CC=CCC=CCC(C(=O)O)O)OC(=O)CC5CCCC(O5)C(C(CC(CC6C(CCC7(O6)CCC(C(O7)C(C1O)O)OC)C)O)O)O)C)OC

Synonyms

spirastrellolide C

Origin of Product

United States

Structural Elucidation and Stereochemical Assignment of Spirastrellolide C

Spectroscopic Methodologies for Structural Determination

The foundational analysis of Spirastrellolide C's structure relied on a suite of spectroscopic techniques, each providing critical pieces of the molecular puzzle.

The structure of this compound was primarily elucidated through extensive NMR analysis of its methyl ester derivative, methylthis compound. acs.org One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (COSY, HMQC, HMBC) were instrumental in assembling the carbon framework and placing the functional groups.

Key correlations in HMBC (Heteronuclear Multiple Bond Correlation) spectra were vital for connecting different fragments of the molecule. For instance, in related compounds, HMBC correlations helped to confirm the linkages around the spiroketal systems and the tetrahydropyran (B127337) ring. acs.org NOE (Nuclear Overhauser Effect) experiments on related fragments and congeners were crucial for determining the relative stereochemistry, such as the syn relationship at C3 and C7 in the A-ring and the stereochemistry within the BC-spiroketal system. nih.govclockss.org The comparison of NMR data between synthetic fragments and the natural products was a recurring strategy to confirm or revise stereochemical assignments. iasoc.itthieme-connect.com

Table 1: Selected NMR Data for Methylthis compound (Data sourced from reference acs.org)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
377.64.01, m
972.94.18, m
17107.5-
2862.64.10, d, 9.0
3198.54.50, d, 8.0
35100.84.27, d, 7.8
47-OMe51.53.67, s

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was a critical tool in the initial characterization of this compound. The analysis was performed on its methyl ester derivative. Methylthis compound produced a [M + Na]⁺ ion at an m/z of 1033.5721. acs.org This observation was consistent with a molecular formula of C₅₃H₈₆O₁₈ (calculated for C₅₃H₈₆O₁₈Na, 1033.5712), thereby establishing the elemental composition of the molecule. acs.org Tandem mass spectrometry (MS/MS) on related complex structures is often used to analyze fragmentation patterns, which can provide further corroboration for proposed structural components. scielo.org.mx

Infrared (IR) spectroscopy provided evidence for the presence of key functional groups within the this compound structure. Although specific data for this compound is not detailed in isolation, analyses of its congeners and synthetic fragments show characteristic absorption bands. clockss.orgwiley-vch.de These typically include a broad absorption for hydroxyl (-OH) groups (around 3400-3500 cm⁻¹), strong absorptions for ester carbonyl (C=O) groups (around 1735-1750 cm⁻¹), and various C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the multiple ether and alcohol functionalities present in the complex spiroketal and tetrahydropyran systems. clockss.orgwiley-vch.dersc.orglibretexts.org

Mass Spectrometry (MS) in Molecular Formula and Fragment Analysis

Chemical Derivatization and Degradation Strategies for Stereochemical Elucidation

Chemical modification played a crucial role in both the isolation and stereochemical determination of this compound and its relatives.

The new spirastrellolides, including C, were isolated from the sponge extract as their C-47 methyl esters. acs.org This derivatization to the methyl ester facilitates purification and improves stability for spectroscopic analysis.

While much of the core stereochemistry was assigned based on analysis of Spirastrellolide B, a key unresolved stereocenter was at C-46. acs.org To solve this, a chemical degradation strategy was employed on the related congener, methylspirastrellolide D. Treatment with sodium periodate (B1199274) and a catalytic amount of RuCl₃ cleaved the Δ⁴³,⁴⁴ alkene. acs.org This degradation yielded a smaller, known fragment (methylmalate) containing the C-46 center, allowing for its absolute configuration to be determined. acs.orgnih.gov This assignment was then extended to this compound due to the conserved nature of the side chain in this region among the congeners.

X-ray Crystallography of this compound Congeners and Derivatives

Direct X-ray crystallographic analysis of this compound has not been reported, likely due to difficulties in obtaining suitable crystals of the natural product itself. However, the absolute configuration of the entire macrocyclic core was unambiguously determined through single-crystal X-ray diffraction of a derivative of its close relative, Spirastrellolide B. acs.orgacs.orgubc.ca

Chemical transformations were performed on Spirastrellolide B to create a bromine-containing crystalline derivative with a truncated side chain. ubc.ca The successful X-ray analysis of this derivative established the absolute stereochemistry of 19 stereocenters within the core macrocycle (3R, 7S, 9S, 11S, 13R, 14S, 17S, 20S, 21R, 22S, 23S, 24S, 27R, 29S, 31R, 34S, 35R, 37S, 38S). acs.orgubc.ca As the core structure of this compound is identical to that of Spirastrellolide B, this result defined the absolute configuration for this compound as well. acs.orgnih.gov

Computational Approaches to Conformational and Stereochemical Analysis

For complex and flexible molecules like the spirastrellolides, computational methods are valuable for analyzing conformation and confirming stereochemical assignments. While specific computational studies focusing solely on this compound are not prominent, the approaches used for its congeners are directly applicable.

Conformational analysis, for example using software like MacroModel®, has been employed to understand the three-dimensional structure of synthetic fragments and to rationalize the stereochemical outcomes of certain reactions. nih.gov In modern natural product structure elucidation, computational methods such as the DP4 protocol are increasingly used. researchgate.net This involves calculating the NMR chemical shifts for all possible diastereomers of a proposed structure using quantum mechanics (GIAO-NMR) and comparing them statistically to the experimental data to find the best match, thereby providing a probability for the correct stereochemical assignment. researchgate.netchemrxiv.org Such methods are particularly powerful for assigning the configuration of complex acyclic chains or flexible macrocycles where NOE data may be ambiguous.

Total and Fragment Synthesis of Spirastrellolide C and Its Analogs

Strategic Retrosynthesis of the Spirastrellolide C Polyketide Backbone

The retrosynthesis of the this compound polyketide backbone is a critical first step in planning its total synthesis. acs.orgnih.govresearchgate.netrjstonline.comub.eduuwindsor.cachemrxiv.orgrsc.orgedandersonchem.org Given the molecule's complexity, a convergent strategy is often favored, breaking the molecule down into several key fragments that can be synthesized independently and then coupled together. nih.gov This modular approach allows for greater flexibility and efficiency. rsc.orgedandersonchem.org

A common retrosynthetic disconnection involves breaking the 38-membered macrolactone at the ester linkage, leading to a seco-acid precursor. This linear precursor is then further dissected into major fragments. For instance, in the synthesis of the related Spirastrellolide A, the molecule was divided into a C1–C16 alkyne fragment, a C17–C25 sulfone or vinyl iodide, and a C26–C40 bis-spiroacetal fragment. rsc.orgorganic-chemistry.org A similar strategy can be envisioned for this compound.

The C9–C25 fragment, containing one of the spiroketal units, is a significant synthetic target. acs.org Its retrosynthesis often involves a late-stage spirocyclization from a furan-containing precursor. acs.org This precursor can be assembled through the coupling of smaller, more manageable subunits, such as a C9–C16 fragment and a C17–C25 fragment. acs.org

The C26–C40 domain, which encompasses the bis-spiroketal system, represents another major challenge. rsc.orgclockss.org Retrosynthetic analysis of this portion often leads to a linear polyketide chain that can undergo a cascade of reactions, such as double dihydroxylation and spiroacetalization, to form the desired complex structure. rsc.org The synthesis of the C1-C24 southern hemisphere of spirastrellolide E, a related compound, utilized a Type I Anion Relay Chemistry (ARC) tactic for fragment assembly. nih.gov

The following table outlines a possible retrosynthetic strategy for key fragments of this compound:

Fragment Retrosynthetic Precursors Key Disconnections
C1–C47 (Full Backbone)Seco-acidMacrolactone ester bond
C9–C25 SpiroketalFuran-containing subunitSpiroketal linkage
C26–C40 Bis-spiroketalLinear diene or polyketideSpiroketal linkages
C1–C16 FragmentSmaller chiral building blocksAldol (B89426) or other C-C bond formations

Asymmetric Synthesis Approaches for Chiral Centers

The spirastrellolide core contains numerous stereocenters, making their controlled synthesis a paramount challenge. organic-chemistry.orgacs.org Asymmetric synthesis, the process of forming chiral molecules as a single enantiomer or diastereomer, is therefore central to any successful total synthesis. wikipedia.org Various strategies are employed to establish the correct stereochemistry at each chiral center. uwindsor.canih.govyork.ac.uk

Substrate Control: In this approach, an existing chiral center within the molecule directs the stereochemical outcome of a subsequent reaction. uwindsor.ca This is a common strategy in the synthesis of polyketide natural products where stereocenters are installed sequentially.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereoselective formation of a new stereocenter. york.ac.uk After the desired transformation, the auxiliary is removed. Evans's oxazolidinone auxiliaries, for example, are widely used in asymmetric aldol reactions to create specific stereoisomers. rsc.org

Chiral Reagent-Controlled Synthesis: Here, an enantiomerically pure reagent is used to induce chirality in the substrate. york.ac.uk Examples include the use of chiral boron reagents in aldol reactions or chiral reducing agents for the stereoselective reduction of ketones. organic-chemistry.org

Chiral Catalyst-Controlled Synthesis: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. wikipedia.org This is a highly efficient method. The Sharpless asymmetric dihydroxylation and epoxidation are classic examples, often used to install hydroxyl groups with high enantioselectivity. rsc.orgorganic-chemistry.org For instance, a double Sharpless asymmetric dihydroxylation has been used to set the stereocenters in the C26–C40 bis-spiroacetal fragment of Spirastrellolide A. rsc.org

Convergent Fragment Coupling Methodologies

A convergent synthesis strategy relies on the efficient coupling of pre-synthesized fragments. nih.gov This approach is particularly well-suited for complex molecules like this compound.

The spiroketal moieties are hallmark structural features of the spirastrellolides. acs.orgnih.govrjstonline.comuwindsor.carsc.orgnih.govacs.orgacs.orgrsc.org Their construction often involves the cyclization of a linear precursor containing hydroxyl and ketone or acetal (B89532) functionalities.

For the C9–C25 spiroketal, a key strategy involves a late-stage Achmatowicz rearrangement–spiroketalization cascade of a furan-containing intermediate. acs.org This intermediate is typically assembled via coupling of smaller fragments. acs.org Another approach utilizes a gold-catalyzed spiroketalization of a propargyl triol, which has been shown to be highly efficient. nih.gov

The C26–C40 bis-spiroketal domain presents a more complex challenge. One elegant approach involves a double Sharpless asymmetric dihydroxylation of a linear diene, which triggers a cascade of reactions leading to the formation of the two spiroketal rings in a controlled manner. rsc.org Milder acidic conditions can then be used to configure the anomeric centers. rsc.org

The following table summarizes some of the key methods for spiroketal construction:

Spiroketal Domain Key Methodologies Precursor Type
C9–C25Achmatowicz rearrangement–spiroketalizationFuran-containing intermediate
C10-C22Gold-catalyzed spiroketalizationPropargyl triol
C26–C40Double Sharpless asymmetric dihydroxylation/acetalisation cascadeLinear diene

The formation of the large 38-membered macrolactone ring is a critical and often challenging step in the total synthesis of spirastrellolides. acs.org Macrolactonization is the intramolecular esterification of a seco-acid (a molecule containing both a carboxylic acid and a hydroxyl group). ub.edu

Due to the entropic penalty of bringing the two ends of a long, flexible chain together, macrolactonization reactions are typically performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. ub.edu Several named reactions are commonly employed for this purpose:

Yamaguchi Macrolactonization: This is a widely used and effective method that involves the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a stoichiometric amount of DMAP. rsc.org The resulting mixed anhydride (B1165640) is highly reactive and readily undergoes cyclization. This method proved successful in the synthesis of Spirastrellolide A methyl ester, affording the 38-membered macrolactone in high yield. rsc.org

Shiina Macrolactonization: This method utilizes an aromatic carboxylic anhydride as a dehydrating agent in the presence of a nucleophilic catalyst.

Mitsunobu Reaction: While less common for macrolactonization, the Mitsunobu reaction can be used to form the ester linkage by activating the hydroxyl group with a phosphine (B1218219) and an azodicarboxylate.

The choice of macrolactonization conditions can be critical, and often several methods must be screened to find the optimal conditions for a particular substrate. The conformational pre-organization of the seco-acid can also play a significant role in the success of the cyclization. rsc.org

The assembly of the carbon skeleton of this compound relies on a variety of powerful carbon-carbon bond-forming reactions. acs.orgrsc.orgedandersonchem.org

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a robust and versatile method for forming C-C bonds. acs.orgresearchgate.net In the context of spirastrellolide synthesis, it has been used to couple large and complex fragments. For example, a Suzuki coupling between a C25 trialkylborane and a C17–C24 vinyl iodide was a key step in the synthesis of the C17–C40 fragment of Spirastrellolide A. rsc.org

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organostannane with an organohalide. A notable application in spirastrellolide synthesis is the π-allyl Stille coupling used to attach the side chain. organic-chemistry.orgrsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Julia Olefination: This reaction provides a means to synthesize alkenes from phenyl sulfones and aldehydes or ketones. wikipedia.org A modified version, the Julia-Kocienski olefination, is particularly useful and has been employed in the synthesis of complex natural products. chemrxiv.org In the synthesis of Spirastrellolide A, a modified Julia olefination was explored for the coupling of a C17–C25 sulfone with a C26 aldehyde. rsc.org

The following table highlights the application of these coupling reactions in spirastrellolide synthesis:

Coupling Reaction Reactants Application in Spirastrellolide Synthesis
Suzuki CouplingOrganoboron compound + OrganohalideCoupling of major fragments (e.g., C17-C24 and C25) rsc.org
Stille CouplingOrganostannane + OrganohalideSide chain attachment (π-allyl Stille) organic-chemistry.orgrsc.org
Julia OlefinationPhenyl sulfone + Aldehyde/KetoneFragment coupling (e.g., C17-C25 and C26) rsc.org

Macrolactonization Strategies for the 38-Membered Ring System

Key Reaction Methodologies in this compound Synthesis

Beyond the major fragment coupling and cyclization strategies, the synthesis of this compound relies on a host of other important reaction methodologies. These include:

Aldol Reactions: These are fundamental carbon-carbon bond-forming reactions that are essential for building up the polyketide chain and setting stereocenters. Boron-mediated aldol reactions, in particular, offer a high degree of stereocontrol. organic-chemistry.org

Hydroboration-Oxidation: This two-step reaction sequence is used to convert alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. It has been used to install hydroxyl groups at specific positions in the spirastrellolide backbone. acs.org

Ring-Closing Metathesis (RCM): This powerful reaction, catalyzed by ruthenium or molybdenum complexes, is used to form cyclic alkenes. In the synthesis of a C9–C16 fragment of Spirastrellolide B, a phosphate (B84403) tether-mediated RCM was employed. acs.org

Sharpless Asymmetric Dihydroxylation and Epoxidation: As mentioned previously, these are invaluable tools for the enantioselective installation of diols and epoxides, respectively.

Oxidative Cleavage: Reactions such as ozonolysis or diol cleavage with reagents like lead tetraacetate or sodium periodate (B1199274) are used to break carbon-carbon bonds and introduce carbonyl functionalities.

Protecting Group Manipulations: The synthesis of a molecule as complex as this compound requires a sophisticated strategy for the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. The selective protection and deprotection of hydroxyl groups, for example, is a recurring theme throughout the synthesis.

The successful total synthesis of this compound is a testament to the power and versatility of modern synthetic organic chemistry, requiring a masterful orchestration of a wide array of reactions and strategies.

Gold-Catalyzed Spiroketalization

The formation of the characteristic bis-spiroketal system of the spirastrellolides represents a formidable synthetic challenge. Gold-catalyzed spiroketalization has emerged as a powerful and efficient method for constructing these key structural motifs. x-mol.net Researchers have reported a highly effective synthesis of the monounsaturated spiroketal core (the B/C rings) common to Spirastrellolides A, B, and C. acs.orgnih.gov

This key transformation relies on the cyclization of a propargyl triol precursor. acs.orgnih.gov A significant breakthrough was the development of conditions that facilitate the reaction on a mixture of diastereomeric substrates, which simplifies the synthetic route by removing the need for stringent stereocontrol at the propargyl center. acs.orgnih.gov The use of an acetonide protecting group served as a crucial regioselectivity regulator in the process. acs.orgnih.gov

Strategic application of a gold(I) catalyst system, specifically Me₃PAuCl/AgOTf, proved remarkably efficient, affording the desired spiroketal in 80% yield in just one minute at ambient temperature. acs.orgnih.gov Further studies have provided a mechanistic rationale for this transformation, highlighting the critical role of a directing carbinol group's stereochemistry on the efficiency of the gold-catalyzed spiroketalization. acs.orgnih.gov This understanding allows for the strategic conversion of less reactive precursors into the required conformation for successful cyclization. nih.gov

Gold-Catalyzed Spiroketalization Overview
Reaction Type Au(I)-Catalyzed Spiroketalization
Substrate Propargyl triol
Key Feature Acetonide as a regioselectivity regulator
Catalyst System Me₃PAuCl / AgOTf
Yield 80%
Reaction Time 1 minute
Source(s) acs.orgnih.gov

Anion Relay Chemistry (ARC) in Stereoselective Bond Formation

Anion Relay Chemistry (ARC) has been a cornerstone in the stereoselective construction of significant fragments of the spirastrellolides. nih.govnih.gov This powerful tactic enables the formation of multiple carbon-carbon bonds in a sequential and controlled manner from a single starting point. Specifically, a three-component ARC protocol has been effectively used to assemble the linear precursor of the B,C-spiroketal found in the C(1)–C(25) southern hemisphere of Spirastrellolides A and B. nih.govnih.gov

The process begins with the addition of an anion, such as a dithiane anion, to an epoxide. organic-chemistry.org The resulting oxyanion intermediate is then induced to undergo a 1,4-Brook rearrangement, which effectively "relays" the negative charge to a new, distal position on the molecule. organic-chemistry.org This newly formed anion can then be trapped by a suitable electrophile, completing the three-component coupling. organic-chemistry.org This strategy, featuring multiple dithiane unions, has been a highlight in syntheses that achieved the C(1)–C(25) southern fragment in a longest linear sequence of 32-33 steps. nih.govnih.gov

Ring-Closing Metathesis (RCM) for Macrocycle Formation

Ring-closing metathesis (RCM) is a versatile and widely used reaction for the formation of large rings and has been applied in various innovative ways toward the synthesis of spirastrellolide macrocycles and their key heterocyclic components. wikipedia.org

One notable strategy involved a cyclic acetal-tethered RCM to construct the B,C-spiroketal system de novo. clockss.org In this approach, a vinyl cyclic acetal precursor was subjected to the Grubbs' second-generation ruthenium catalyst, successfully closing the B-ring to furnish the desired spiroketal in an excellent 95% yield. clockss.org

In another advanced approach, a phosphate tether-mediated RCM was employed to synthesize the C9–C16 fragment of Spirastrellolide B. acs.org This method utilizes a temporary phosphate tether to bring the two reacting alkenes into proximity, facilitating the ring closure. acs.org Furthermore, RCM has been considered for the final macrocyclization step. Synthetic plans have targeted the non-stereogenic C25–C26 bond as a suitable location for a metathesis-based ring closure to form the 38-membered lactone. nih.gov In some synthetic routes, where ring-closing olefin metathesis proved challenging, chemists have successfully turned to ring-closing alkyne metathesis (RCAM) to forge the macrocycle. nih.govdntb.gov.ua

Application of RCM in Spirastrellolide Synthesis
Strategy Cyclic Acetal-Tethered RCM
Target B,C-Spiroketal (B-ring formation)
Catalyst Grubbs' Generation-II
Yield 95%
Source(s) clockss.org
Strategy Phosphate Tether-Mediated RCM
Target C9–C16 Fragment
Catalyst Not specified in abstract
Yield Not specified in abstract
Source(s) acs.orgresearchgate.net
Strategy Macrocyclization
Target 38-membered macrolactone at C25-C26
Catalyst Not specified in abstract
Yield Not specified in abstract
Source(s) nih.gov

Stereoselective Aldol and Diastereoselective Reactions

The construction of the long, stereochemically rich polyketide backbone of the spirastrellolides relies heavily on stereoselective aldol reactions and other diastereoselective transformations. researchgate.netresearchgate.net These reactions are fundamental for setting the numerous stereocenters with high fidelity.

The Zimmerman-Traxler model provides a foundational understanding for predicting the outcomes of metal-enolate-based aldol reactions, where a chair-like pericyclic transition state dictates the syn or anti relationship of the newly formed stereocenters. harvard.edu Boron-mediated aldol reactions are particularly reliable and have been extensively used. harvard.edursc.org For example, the Paterson group has employed boron-mediated aldol reactions of ethyl ketones, where the enolate geometry (Z or E) is controlled by the specific boron Lewis acid and amine base combination to give either syn or anti aldol adducts, respectively. rsc.org

Specific examples from synthetic campaigns include:

A cHex₂BCl-mediated aldol reaction between an ethyl ketone derived from Roche ester and an aldehyde to produce an anti adduct, which was a key step in building a larger fragment. rsc.org

An Evans-Saksena 1,3-anti reduction, which is a diastereoselective reduction of a β-hydroxy ketone, was used to install a desired diol stereochemistry. rsc.org

Mukaiyama aldol reactions, which involve the Lewis acid-catalyzed addition of a silyl (B83357) enol ether to an aldehyde, have also been employed to form crucial carbon-carbon bonds with high diastereoselectivity. msu.edunih.gov

These methods, often used iteratively, allow for the methodical and stereocontrolled assembly of the complex carbon chains required for the total synthesis. researchgate.net

Innovations and Challenges in this compound Synthetic Endeavors

The total synthesis of this compound and its congeners is fraught with challenges that have demanded significant innovation. researchgate.net The molecule's sheer size, 38-membered macrolactone, and dense stereochemical and functional group array present numerous hurdles. rsc.org

Challenges:

Macrocyclization: Closing the 38-membered ring is a significant challenge. While Yamaguchi macrolactonization has been successful, suggesting a favorable pre-organization of the seco-acid precursor, the step remains a critical and often low-yielding part of a synthesis. rsc.org

Stereochemical Control: Installing the numerous contiguous stereocenters along the polyketide backbone requires a robust and highly selective methodological arsenal. Any failure in stereocontrol can lead to complex mixtures of diastereomers that are difficult to separate. researchgate.net

Fragment Coupling: Joining large, complex fragments can be problematic. For instance, attaching the final side chain to the macrocycle proved difficult, potentially due to steric hindrance, and required the development of a specific π-allyl Stille coupling strategy. rsc.org

Protecting Group Management: The high level of functionality necessitates a complex and lengthy protecting group strategy. The final global deprotection step is also a challenge, as harsh conditions can damage the sensitive macrocycle. beilstein-journals.org

Innovations:

Advanced Catalysis: The development of highly efficient gold-catalyzed spiroketalization methods that tolerate diastereomeric mixtures is a major innovation, streamlining the synthesis of the B/C/D/E/F ring systems. x-mol.netacs.orgnih.gov

Tethered Reactions: The use of temporary tethers, such as phosphate or cyclic acetal tethers, in RCM reactions represents a clever solution to control reactivity and pre-organize substrates for cyclization, leading to higher yields and selectivity. clockss.orgacs.org

Anion Relay Chemistry (ARC): The application of ARC provides a powerful and convergent method for rapidly building complexity from simple starting materials, shortening the linear step count for key intermediates. nih.govnih.gov

Alternative Cyclization Strategies: When standard RCM proved ineffective for certain macrocyclizations, the successful implementation of Ring-Closing Alkyne Metathesis (RCAM) followed by stereoselective reduction of the resulting alkyne demonstrated valuable strategic flexibility. nih.gov

Synthesis of Structurally Simplified Analogs and Designed Derivatives

One major effort involved the synthesis and biological evaluation of truncated analogs consisting only of the "southern hemisphere" of the molecule (the A-B-C ring system). x-mol.net The goal was to determine if this portion of the molecule retained inhibitory activity against protein phosphatase 2A (PP2A). Preliminary studies on eight such analogs showed that several did exhibit inhibition, suggesting the unsaturated spiroketal fragment may be crucial for biological activity. x-mol.net

Another approach has been the preparation of a series of simplified analogs that incorporate the C26–C47 region, which includes the D-E-F bis-spiroketal and the terminal side chain. rsc.org These derivatives were synthesized using convergent strategies, such as the π-allyl Stille coupling reactions developed for the final steps of the total synthesis of spirastrellolide A methyl ester. rsc.org By systematically modifying or truncating different domains of the parent structure, these analogs provide invaluable tools for understanding the molecular basis of spirastrellolide's potent bioactivity.

Biological Activity and Elucidation of Spirastrellolide C S Molecular Mechanism of Action

Investigation of Antimitotic Activity and Cell Cycle Modulation

Spirastrellolide C demonstrates notable antimitotic properties, meaning it interferes with the process of mitosis, or cell division. This activity is closely linked to its ability to modulate the cell cycle, the series of events that take place in a cell leading to its division and duplication. The methyl ester of the related spirastrellolide A, for instance, shows strong activity in assays designed to detect mitotic arrest. researchgate.netnih.gov A fascinating aspect of its biological action is its capacity to accelerate the entry of cells from other phases of the cell cycle into mitosis, before ultimately causing them to arrest in this phase. researchgate.netnih.gov

Microtubule Dynamics and Spindle Formation Interference

At the heart of its antimitotic activity lies the interference with microtubule dynamics. Microtubules are crucial components of the cytoskeleton and form the mitotic spindle, a structure essential for segregating chromosomes during cell division. numberanalytics.com The dynamic nature of microtubules, characterized by phases of growth and shrinkage, is vital for the correct formation and function of the mitotic spindle. numberanalytics.commdpi.com While many antimitotic agents directly affect tubulin polymerization, the building block of microtubules, spirastrellolides appear to act differently. clockss.org Research on spirastrellolide A methyl ester indicates that it does not directly inhibit tubulin polymerization. researchgate.netnih.gov Instead, its effects on the mitotic spindle are a downstream consequence of its primary molecular target.

Cell Cycle Arrest Phenotypes

The interference with crucial mitotic processes leads to a distinct cell cycle arrest phenotype. When cells are exposed to compounds like spirastrellolides, they are unable to complete mitosis and become arrested in the M phase of the cell cycle. clockss.org This arrest is a direct result of the disruption of the mitotic spindle and the inability of the cell to properly align and segregate its chromosomes. numberanalytics.com This targeted disruption of cell cycle progression underscores the potent biological activity of this class of molecules.

Protein Phosphatase Inhibition: A Key Biological Target

The primary mechanism through which spirastrellolides exert their effects is the inhibition of protein phosphatases. These enzymes are critical regulators of numerous cellular processes by removing phosphate (B84403) groups from proteins, a process that counteracts the action of protein kinases. mdpi.com

Selective Inhibition of Protein Phosphatase 2A (PP2A)

Spirastrellolides have been identified as potent and selective inhibitors of Protein Phosphatase 2A (PP2A). nih.govclockss.orgubc.camdpi.com PP2A is a major family of serine/threonine phosphatases that plays a crucial role in regulating various signaling pathways within the cell. mdpi.comharvard.edu Spirastrellolide A methyl ester, for example, inhibits PP2A with high potency. nih.gov This selective inhibition of PP2A disrupts the normal balance of protein phosphorylation, leading to the observed downstream effects on the cell cycle. clockss.org The mode of action is similar to other known protein phosphatase inhibitors like fostriecin. mdpi.com

Broader Spectrum Effects on Serine/Threonine Phosphatases

While highly selective for PP2A, spirastrellolides can also affect other serine/threonine phosphatases, albeit to a lesser extent. clockss.org For instance, spirastrellolide A methyl ester inhibits Protein Phosphatase 1 (PP1) but with significantly lower potency compared to its inhibition of PP2A. nih.gov It has been shown to have no inhibitory effect on PP2C. nih.gov This differential inhibition highlights a degree of selectivity in its action.

Table 1: Inhibitory Activity of Spirastrellolide A Methyl Ester against Serine/Threonine Phosphatases

PhosphataseIC50
Protein Phosphatase 2A (PP2A)1 nM
Protein Phosphatase 1 (PP1)50 nM
Protein Phosphatase 2C (PP2C)No inhibition

This table is based on data for Spirastrellolide A methyl ester, a closely related compound. nih.gov

Mechanisms of Induced Apoptosis in Cellular Systems

The cellular disruptions caused by this compound, particularly the sustained cell cycle arrest, can ultimately lead to programmed cell death, or apoptosis. Apoptosis is a controlled process that eliminates damaged or unwanted cells and can be initiated through two main pathways: the extrinsic and intrinsic pathways. nih.goviyte.edu.tr

The intrinsic, or mitochondrial, pathway is often triggered by cellular stress, such as that induced by chemotherapeutic agents. mdpi.com This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executive enzymes of apoptosis. nih.goviyte.edu.tr While the precise apoptotic mechanisms induced by this compound are still under detailed investigation, the significant cellular stress caused by mitotic arrest and PP2A inhibition strongly suggests the involvement of the intrinsic apoptotic pathway. The disruption of key cellular processes by this compound likely triggers internal signals that converge on the mitochondria, leading to the initiation of the apoptotic cascade and eventual cell death.

Molecular Interaction Studies and Target Identification Methodologies

To understand how a compound like this compound exerts its biological effects, it is crucial to identify its direct molecular targets within the cell and quantify these interactions.

Binding affinity assays are fundamental in pharmacology to measure the strength of the interaction between a ligand (like this compound) and its protein target. While specific binding affinity data for this compound is not extensively reported, such assays would be critical to confirm its presumed targets, such as PP2A. The potent activity of Spirastrellolide A against PP2A (with an IC₅₀ value as low as 1 nM) suggests that other members of the family, including this compound, likely share this target. nih.gov

These assays can be performed using several methods:

Competitive Binding Assays: In this setup, a labeled ligand with known affinity for the target is used. The assay measures how effectively an unlabeled competitor (this compound) displaces the labeled ligand. The resulting data is used to calculate the inhibitor concentration that displaces 50% of the labeled ligand (IC₅₀), which can then be converted to a binding affinity constant (Kᵢ).

Surface Plasmon Resonance (SPR): This label-free technique immobilizes the target protein on a sensor chip and flows the compound over the surface. The interaction is measured in real-time, providing kinetic data on association (kₐ) and dissociation (kₑ) rates, from which the dissociation constant (Kₑ) is determined.

The table below illustrates hypothetical data from a competitive binding assay for this compound against PP2A, demonstrating how binding affinity is typically presented.

CompoundTarget ProteinAssay TypeIC₅₀ (nM) (Hypothetical)Binding Affinity (Kᵢ) (nM) (Hypothetical)
This compoundProtein Phosphatase 2A (PP2A)Radioligand Displacement8.54.2
Spirastrellolide A (Reference)Protein Phosphatase 2A (PP2A)Enzymatic Inhibition Assay1.0~0.5
Okadaic Acid (Reference)Protein Phosphatase 2A (PP2A)Enzymatic Inhibition Assay0.3~0.15

To gain an unbiased, system-wide view of a compound's interactions, chemical proteomics techniques are employed. These methods help identify not only the primary target but also potential off-targets, which is crucial for understanding the full biological activity profile and potential for toxicity. Although specific proteomic studies for this compound have not been published, the following established methods could be applied:

Affinity Chromatography/Pulldown Assays: This involves immobilizing a derivatized version of this compound onto a solid support (like beads). A cell lysate is passed over these beads, and proteins that bind to the compound are "pulled down" from the lysate. These interacting proteins are then identified using mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that when a small molecule binds to its target protein, it often increases the protein's stability and resistance to degradation by proteases. In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited proteolysis. The proteins that remain intact are identified by mass spectrometry as potential binding partners.

Cellular Thermal Shift Assay (CETSA): This technique is based on the same principle of ligand-induced thermal stabilization. Cells or cell lysates are heated after treatment with the compound. The target protein, stabilized by the compound, will remain soluble at higher temperatures compared to its unbound state. The soluble protein fraction is then analyzed to identify these stabilized targets.

For this compound, these studies would be expected to confirm PP2A as a primary interactor and could potentially identify specific PP2A regulatory subunits or other cellular proteins involved in its mechanism of action.

Binding Affinity Assays

Structure-Activity Relationships (SAR) and Pharmacophore Mapping of this compound and Analogs

Structure-activity relationship (SAR) studies are essential for understanding which parts of a molecule are critical for its biological activity. This knowledge allows for the design of more potent and selective analogs. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must have to interact with its specific target.

For the spirastrellolide family, SAR studies are intrinsically linked to the complex total synthesis of the natural products and their analogs. rsc.orgnih.gov Researchers synthesize various fragments and modified versions of the parent molecule to probe the importance of different functional groups and stereocenters. Key structural features of the spirastrellolide scaffold include the 38-membered macrolactone ring, a tetrahydropyran (B127337) (A-ring), and complex bis-spiroketal systems (BC and DEF rings). semanticscholar.orgacs.org

The synthesis of analogs of Spirastrellolides A, B, and F has been a major focus to delineate the pharmacophore responsible for PP2A inhibition. rsc.orgacs.org While a definitive pharmacophore for the entire family has not been finalized, it is understood that the complex spiroketal architecture is vital for biological activity. researchgate.net

CompoundC15-C16 BondC28 SubstitutionReported IC₅₀ vs. HeLa Cells (Free Acid)
Spirastrellolide ADouble BondChlorine (Cl)20 nM nih.gov
Spirastrellolide BSingle BondHydrogen (H)40 nM nih.gov
This compoundSingle BondChlorine (Cl)Not Reported

This comparison shows that this compound is a hybrid of features from A and B, possessing the saturated C15-C16 bond of Spirastrellolide B and the C28 chlorine atom of Spirastrellolide A. A full SAR study would involve synthesizing this compound and its unique analogs to determine how this specific combination of features modulates the inhibition of PP2A and its cytotoxic effects. Such studies are ongoing goals within the synthetic chemistry community to fully harness the therapeutic potential of this remarkable family of marine natural products. nih.gov

Preclinical Development and Future Therapeutic Perspectives of Spirastrellolide C

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

The antiproliferative activity of the spirastrellolide family has been established, although specific data for Spirastrellolide C remains limited in publicly accessible research. The initial isolation of Spirastrellolides C through G was reported, but their specific cytotoxic profiles were not detailed. nih.gov However, extensive studies on its close analogues, Spirastrellolide A and B, provide a strong indication of the potential potency of the structural class.

Research has shown that other members of the spirastrellolide family possess significant cytotoxic effects against various cancer cell lines. acs.org For instance, Spirastrellolides A and B, when isolated as free acids from the marine sponge Epipolasis sp., demonstrated potent cytotoxicity against HeLa (cervical cancer) cells. This activity was found to be comparable to their corresponding methyl esters, indicating that the free acid form is biologically active.

The table below summarizes the reported in vitro cytotoxicity for Spirastrellolides A and B, which suggests a potent antiproliferative profile that may be shared by this compound due to structural similarities.

CompoundCell LineIC50 (nM)
Spirastrellolide AHeLa20
Spirastrellolide BHeLa40

In Vivo Preclinical Efficacy Models for Antitumor Activity

As of the current literature, there are no specific reports on the in vivo preclinical efficacy of this compound in animal models for antitumor activity. The evaluation of a compound in living organisms is a critical step in preclinical development, assessing not only its ability to inhibit tumor growth but also its pharmacokinetic and toxicological profile. The absence of such data for this compound highlights a significant gap in its developmental pathway and an area requiring future investigation to ascertain its therapeutic potential.

Investigation of Biological Research Applications and Insights into Cellular Mechanisms

The biological mechanism of the spirastrellolide family is believed to involve the disruption of crucial cellular processes, leading to cell cycle arrest and apoptosis. While the specific molecular target of this compound has not been explicitly identified, the mechanism of Spirastrellolide A is well-documented. Spirastrellolide A acts as a potent and selective inhibitor of protein phosphatase 2A (PP2A), a key regulatory enzyme in the cell. Inhibition of PP2A leads to mitotic arrest, a mechanism that makes this class of compounds particularly interesting for cancer research. acs.org

Given the structural conservation within the family, it is hypothesized that this compound exerts its cytotoxic effects through a similar mechanism. The complex and unique architecture of the spirastrellolides makes them valuable as molecular probes to investigate cellular pathways involved in cancer progression. acs.org Many cytotoxic marine metabolites specifically target microtubules, which are essential components of the eukaryotic cytoskeleton, and this remains a potential mechanism for the spirastrellolide family. acs.org

Strategies for Developing this compound and its Derivatives as Novel Chemotherapeutic Agents

The development of this compound and its analogues as therapeutic agents is heavily reliant on sophisticated synthetic chemistry. The limited availability of these compounds from their natural marine source makes chemical synthesis the only viable route for producing sufficient quantities for further research and clinical development. rsc.org

Several strategic approaches have been employed for the synthesis of the complex spirastrellolide core structure:

Modular Synthesis: Synthetic chemists have adopted modular strategies, breaking down the complex macrolide into smaller, manageable fragments. rsc.org These fragments are synthesized independently and then coupled together in a convergent manner. This approach allows for flexibility and the potential to create a variety of analogues by modifying individual fragments.

Fragment Coupling: Key coupling reactions, such as Suzuki-Miyaura coupling and Julia-Kocienski olefination, have been pivotal in assembling the carbon skeleton of spirastrellolides. acs.org

Advanced Cyclization Methods: The formation of the large 38-membered macrocyclic ring is a significant synthetic challenge. Methodologies like macrolactonization and ring-closing metathesis have been successfully utilized in the total synthesis of related spirastrellolides. nih.gov

Spiroketal Formation: A defining feature of the spirastrellolides is the presence of multiple spiroketal moieties. Synthetic routes have been developed that focus on the stereocontrolled construction of these complex structures, such as through cascade reactions or the use of a bidirectional carbonyl ene methodology. rsc.orgsyr.edu

These synthetic advancements not only pave the way for the total synthesis of this compound but also enable the creation of simplified or modified derivatives. Such analogues are crucial for exploring structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

Considerations for Translational Research from Natural Product Discovery

Translating a complex natural product like this compound from discovery to a clinical drug presents numerous challenges that are common in the field of marine-derived pharmaceuticals.

The Supply Problem: A primary obstacle is the sustainable supply of the compound. nih.gov Isolation from the marine sponge is often low-yielding and ecologically unsustainable. While total synthesis provides an alternative, the complexity of molecules like spirastrellolides makes this process expensive and difficult to scale up. researchgate.net Future solutions may lie in identifying and culturing the symbiotic microorganisms that likely produce the compound, or through advances in synthetic biology. acs.orgnih.gov

Pharmacological Potency and Specificity: While potent cytotoxicity is a promising start, a successful drug candidate must exhibit a suitable therapeutic window. The lack of required potency or specificity can limit the usefulness of a natural product as a drug candidate. nih.gov The development of more potent and selective synthetic analogues is therefore essential. nih.gov

Complexity and "Drug-Likeness": Large, complex molecules like this compound often fall outside the typical parameters of "drug-like" compounds (e.g., Lipinski's Rule of Five), which can pose challenges for oral bioavailability and cell permeability. However, many successful natural product-derived drugs are exceptions to these rules, and alternative administration routes are often employed.

Despite these hurdles, the unique structural and mechanistic novelty of marine natural products like this compound ensures they remain a vital source of new leads for anticancer drug discovery. nih.gov Overcoming the challenges of supply and chemical optimization is key to unlocking their therapeutic potential.

Emerging Research Directions and Advanced Methodologies in Spirastrellolide C Studies

Chemoinformatic and Computational Chemistry Approaches to Spirastrellolide C

The complex structure and potent biological activity of this compound, a member of the spirastrellolide family of macrolides, have spurred the application of cutting-edge computational techniques to understand its mechanism of action and to guide the design of novel therapeutic agents. researchgate.netnih.gov These in silico approaches offer a powerful complement to traditional experimental methods, enabling detailed investigations at the atomic level.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations have become an invaluable tool for exploring the dynamic interactions between spirastrellolides and their biological targets. mdpi.comarxiv.org These simulations, which model the movement of atoms and molecules over time, can provide insights into the binding modes, conformational changes, and energetic landscapes of ligand-protein complexes. Although specific MD studies focusing solely on this compound are not extensively documented in publicly available literature, the principles and findings from simulations of related compounds, such as Spirastrellolide A, offer a strong foundation for future work. researchgate.net

For instance, MD simulations can elucidate how the flexible macrocyclic structure of spirastrellolides adapts to the binding pocket of target proteins like protein phosphatase 2A (PP2A). researchgate.netchemistry-chemists.com By simulating the behavior of the ligand-protein complex in a solvated environment, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the bound state. Polarizable MD simulations can further enhance the accuracy of these models by accounting for the electronic polarization effects that occur upon binding. rsc.orgrsc.org These detailed interaction maps are crucial for understanding the basis of this compound's potent and selective activity.

De Novo Design of this compound Mimetics

The structural complexity of this compound presents significant challenges for total synthesis. rsc.org De novo design, a computational strategy for generating novel molecular structures with desired properties, offers a promising avenue for creating simplified, synthetically accessible analogs that retain the biological activity of the natural product. rsc.org This approach often involves identifying the key pharmacophoric features of the parent molecule—the essential three-dimensional arrangement of functional groups required for biological activity.

Biosynthetic Pathway Elucidation and Enzymatic Synthesis of this compound

The biosynthesis of complex marine natural products like the spirastrellolides is a fascinating area of research with implications for both fundamental science and biotechnology. These molecules are often produced by symbiotic microorganisms associated with the marine sponge rather than the sponge itself. rsc.org Understanding the enzymatic machinery responsible for constructing the intricate architecture of this compound could pave the way for its sustainable production through fermentation or enzymatic synthesis.

Spirastrellolides are polyketides, a class of natural products assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). chemistry-chemists.commdpi.com The elucidation of the PKS gene cluster responsible for spirastrellolide biosynthesis would reveal the precise sequence of enzymatic reactions—including acyl chain extensions, ketoreductions, dehydrations, and cyclizations—that lead to the final macrolide structure. Genome mining of sponge-associated microbes is a key strategy for identifying these biosynthetic pathways. rsc.org While the specific pathway for this compound has not been fully detailed, research into the biosynthesis of other complex polyketides provides a roadmap for these investigations.

Development of Advanced Probes for Chemical Biology (e.g., affinity probes)

Chemical probes are essential tools for dissecting complex biological processes and identifying the molecular targets of bioactive compounds. chemicalprobes.org For a molecule like this compound, the development of advanced probes would be instrumental in validating its targets and exploring its mechanism of action in a cellular context. Affinity probes, for example, are derivatives of a bioactive molecule that have been modified to include a reactive group or a reporter tag.

These probes can be used to covalently label their protein targets, allowing for their isolation and identification from complex biological mixtures. The design of such probes for this compound would involve synthetic modifications that retain its core structure and biological activity while incorporating a suitable functional handle for downstream applications. cnio.es The Chemical Probes Portal provides a valuable resource for guiding the design and validation of high-quality chemical probes. chemicalprobes.org

Potential Applications in Drug Discovery Beyond Oncology

While the potent cytotoxic and antimitotic activities of spirastrellolides have primarily driven their investigation as potential anticancer agents, their mechanism of action suggests that they may have therapeutic potential in other disease areas as well. researchgate.netsygnaturediscovery.com The selective inhibition of protein phosphatase 2A (PP2A), a key cellular regulator, by spirastrellolides has implications for a variety of pathological conditions. chemistry-chemists.com

For instance, dysregulation of PP2A activity has been implicated in neurodegenerative diseases, inflammatory disorders, and metabolic conditions. sygnaturediscovery.com Therefore, this compound and its analogs could be explored as potential therapeutics in these non-oncology indications. Biodistribution studies of therapeutic proteins for non-oncology applications provide a framework for how such investigations could be approached for small molecules like this compound. nih.gov The development of integrated drug discovery platforms can facilitate the exploration of these wider therapeutic applications. sygnaturediscovery.com

Novel Isolation and Cultivation Techniques for Marine Sponge Metabolites

The reliable supply of marine natural products for research and development remains a significant bottleneck. biointerfaceresearch.com Marine sponges and their associated microorganisms are often difficult to collect and cultivate in the laboratory, limiting the availability of compounds like this compound. researchgate.net Consequently, there is a pressing need for novel isolation and cultivation techniques.

Q & A

What key structural features and biological activities define spirastrellolides?

Basic Research Focus
Spirastrellolides are marine macrolides characterized by a highly oxygenated 38-membered macrocyclic core, multiple stereocenters (e.g., 21 in Spirastrellolide A), and intricate spiroacetal domains (e.g., a 6,6-spiroacetal and a chlorinated 5,6,6-bis-spiroacetal). These features contribute to their role as potent inhibitors of protein phosphatase 2A (PP2A), with antiproliferative activity against cancer cell lines . For example, Spirastrellolide A methyl ester inhibits PP2A at nanomolar concentrations, disrupting mitosis in cancer cells . Structural elucidation relies on advanced NMR techniques (COSY, NOESY, HMBC) and X-ray crystallography of synthetic intermediates .

What experimental challenges arise in elucidating spirastrellolide structures?

Basic Research Focus
Challenges include resolving stereochemical ambiguities, distinguishing between spiroacetal anomers, and interpreting overlapping NMR signals in densely functionalized regions. Methodological solutions involve:

  • 2D NMR correlation : NOESY data to confirm spatial proximity of protons (e.g., H27–H38 NOE correlations in Spirastrellolide B’s bis-spiroacetal) .
  • Comparative analysis : Aligning synthetic intermediates’ spectral data with natural products to validate assignments .
  • X-ray crystallography : Resolving absolute configurations, as demonstrated in the Paterson group’s synthesis of Spirastrellolide A methyl ester .

How can stereochemical control be achieved during synthesis of spirastrellolides’ bis-spiroacetal domains?

Advanced Research Focus
Stereocontrolled synthesis of bis-spiroacetals requires precise manipulation of protecting groups and reaction conditions:

  • Sharpless asymmetric dihydroxylation : Introduces vicinal diols with >95% enantiomeric excess (e.g., C26–C40 subunit synthesis) .
  • Chelation-controlled aldol reactions : Ensures correct configuration at critical stereocenters (e.g., C37 in Spirastrellolide B) via MgBr₂-mediated enolate formation .
  • Transition metal catalysis : AuCl-promoted spiroketalization of alkynes to form [5,6,6]-bis-spiroacetals, avoiding protecting group manipulations .
    Contingency plans, such as synthesizing [5,5,7]-bis-spiroacetal analogues, provide flexibility when stereochemical outcomes deviate .

What strategies resolve contradictions in NMR data during structural assignments?

Advanced Research Focus
Discrepancies between predicted and observed NMR data (e.g., chemical shifts, coupling constants) are addressed by:

  • Dynamic NMR analysis : Probing temperature-dependent conformational equilibria in spiroacetals .
  • Computational modeling : DFT calculations to predict NMR parameters for proposed structures .
  • Synthetic validation : Preparing alternative diastereomers and comparing their spectral profiles with natural isolates . For instance, the Paterson group confirmed Spirastrellolide A’s DEF-ring conformation via X-ray analysis of a synthetic intermediate .

What retrosynthetic strategies enable efficient construction of spirastrellolides’ macrocyclic core?

Advanced Research Focus
Modular retrosynthesis divides the molecule into manageable fragments:

  • C17–C40 aldehyde : Synthesized via iterative aldol reactions and spiroketalization .
  • C1–C16 alkyne : Built using boron-mediated allylation and stereoselective epoxidation .
  • Fragment coupling : Suzuki-Miyaura cross-coupling and Yamaguchi macrolactonization to assemble the 38-membered ring .
    Key milestones include scalability of spiroacetal intermediates and late-stage functionalization of the chlorinated side chain .

How do researchers validate synthetic spirastrellolides’ biological activity?

Advanced Research Focus
Biological validation involves:

  • PP2A inhibition assays : Measuring IC₅₀ values using recombinant PP2A and fluorescent substrates .
  • Cell-based assays : Assessing antiproliferative effects in cancer lines (e.g., HeLa cells) and comparing synthetic vs. natural product potency .
  • Mechanistic studies : Fluorescence microscopy to visualize mitotic disruption, confirming mode of action .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.